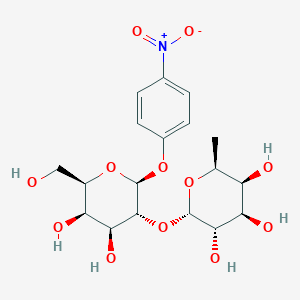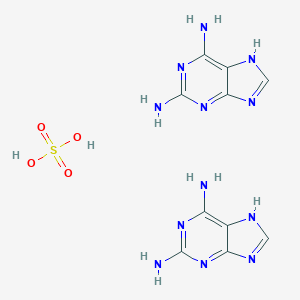
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside involves multiple steps, including protection and deprotection strategies, glycosylation reactions, and the selective modification of functional groups. For instance, a concise and efficient synthesis route was reported for 2-acetamido-2-deoxy-β-D-hexopyranosides from 2-acetamido-2-deoxy-β-D-glucose, showcasing the versatility in accessing such molecules (Cai, Ling, & Bundle, 2009).
Molecular Structure Analysis
The molecular structure of such glycosides is characterized by the presence of an acetamido group and multiple hydroxyl groups, making them suitable for various chemical transformations. For instance, the structural properties of related compounds were examined through crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing insights into their conformational dynamics and interaction potential (Zhang, Meredith, Oliver, Carmichael, & Serianni, 2020).
Chemical Reactions and Properties
These molecules undergo a range of chemical reactions, including glycosylation, which is pivotal for the synthesis of oligosaccharides and glycoconjugates. The reactivity of the hydroxyl and acetamido groups allows for selective modifications, essential for constructing complex glycan structures. This reactivity is exploited in synthesizing glycosidic linkages and derivatizing the sugar moiety for specific applications (Miyai & Jeanloz, 1972).
Wissenschaftliche Forschungsanwendungen
Biological Effects of Acetamide Derivatives
- A comprehensive review on acetamide and its derivatives, including methyl derivatives, discusses their commercial importance and the biological effects of exposure in humans. The review highlights the variation in biological responses among these chemicals and emphasizes the need for updated information on their toxicology (Kennedy, 2001).
Glycan Chains in Arabinogalactan Proteins
- Research on arabinogalactan proteins (AGPs) in Physcomitrella patens revealed the presence of unusual sugar residues in the glycan chains, which could have implications for the overall polarity and biological function of AGPs. This study could inform the understanding of complex glycosylation patterns in similar compounds (Fu, Yadav, & Nothnagel, 2007).
Green Extraction of Natural Products
- A review on 2-methyloxolane as a sustainable solvent for the extraction of natural products emphasizes the environmental and economic viability of using bio-based solvents. This context is relevant for considering safe and sustainable methods for extracting and studying complex molecules like methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside (Rapinel et al., 2020).
Hepatoprotective and Antioxidant Activities
- The hepatoprotective potential of Hyperoside, a flavonol glycoside, through enhancing antioxidant responses in liver diseases offers a framework for exploring similar protective effects in compounds with glycosidic functionalities. Such research could provide insights into the therapeutic potential of glycosidic compounds in liver health (Jang, 2022).
Pharmacokinetics and Pharmacodynamics
- A review on ketamine elucidates its clinical uses, including its rapid antidepressant effects. Understanding the pharmacokinetics and pharmacodynamics of molecules like ketamine can inform the research and development of new therapeutic agents, potentially including complex glycosidic compounds (Zanos et al., 2018).
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIHIQIYWZWIPU-ATCGGQGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415339 | |
| Record name | GAL-(1-3)MGC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
CAS RN |
75669-79-3 | |
| Record name | GAL-(1-3)MGC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)



